molecular formula C18H26N2O4 B2433967 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide CAS No. 921582-52-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide

Cat. No.: B2433967
CAS No.: 921582-52-7
M. Wt: 334.416
InChI Key: MMOTXFCPROGKHU-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Structurally Related Compounds

  • Novel Heterocyclic Compound Synthesis : A study detailed the synthesis of novel compounds with anti-inflammatory and analgesic properties, exploring the potential of benzodifuranyl derivatives and their activity against COX-1/COX-2 enzymes, hinting at the broader chemical class's therapeutic potential (Abu‐Hashem et al., 2020).

  • Antifungal and Antimicrobial Agents : Research on (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrated moderate to high activities against several phytopathogenic fungi, showcasing the utility of these compounds in developing fungicides for crop protection (Yang et al., 2017).

  • Anticancer Scaffolds : Tetrahydrobenzoxazepine acetals with electron-withdrawing groups on the nitrogen atom were synthesized, displaying antiproliferative activity against the MCF-7 breast cancer cell line, indicating the importance of such scaffolds in anticancer research (Díaz-Gavilán et al., 2004).

  • Dibenzo[b,f]oxepin Derivatives : Studies on dibenzo[b,f]oxepin derivatives, highlighting their significance in medicinal chemistry and their occurrence in medicinally important plants, with some derivatives showing antimycobacterial activities (Kittakoop et al., 2004).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12(2)9-20-14-7-6-13(19-16(21)10-23-5)8-15(14)24-11-18(3,4)17(20)22/h6-8,12H,9-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOTXFCPROGKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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